physicochemical properties of 5-(Bromomethyl)-2-chloropyrimidine
physicochemical properties of 5-(Bromomethyl)-2-chloropyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 5-(Bromomethyl)-2-chloropyrimidine
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 5-(Bromomethyl)-2-chloropyrimidine, a key intermediate in medicinal chemistry and drug development. Its bifunctional nature makes it a versatile building block for creating diverse molecular libraries.
Core Physicochemical Properties
5-(Bromomethyl)-2-chloropyrimidine is an off-white solid compound valued for its distinct reactive sites that allow for sequential and targeted chemical modifications.[1][2] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₅H₄BrClN₂ | [1][3][4] |
| Molecular Weight | 207.45 g/mol | [1] |
| CAS Number | 153281-13-1 | [1] |
| Appearance | Off-white powder/solid | [2] |
| Melting Point | 78 - 80 °C | [1][2] |
| Boiling Point | No information available | [2] |
| Solubility | Low water solubility. Soluble in polar aprotic solvents (e.g., DMF, DMSO). | [1][2][5] |
| Purity | Typically >95% | [1] |
| Storage | Keep refrigerated in a dry, well-ventilated place. | [2] |
Reactivity and Chemical Profile
The synthetic utility of 5-(Bromomethyl)-2-chloropyrimidine stems from its two distinct electrophilic centers, which exhibit differential reactivity. This allows for a programmed, stepwise introduction of various functional groups.[1]
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5-(Bromomethyl) Group : The carbon of the bromomethyl group is highly electrophilic and readily undergoes nucleophilic substitution (S_N2). This site is typically the more reactive of the two, allowing for facile introduction of amines, thiols, alcohols, and other nucleophiles under milder conditions.[1]
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2-Chloro Group : The chlorine atom on the pyrimidine ring is susceptible to nucleophilic aromatic substitution (S_NAr). This reaction generally requires more forcing conditions or can be achieved through metal-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions.[1]
This differential reactivity is a cornerstone of its application in constructing diverse 2,5-disubstituted pyrimidine libraries, which are prominent scaffolds in kinase inhibitor development.[1]
Caption: Divergent synthesis using 5-(Bromomethyl)-2-chloropyrimidine.
Experimental Protocols
The synthesis of 5-(Bromomethyl)-2-chloropyrimidine is a critical process for its application. While several routes exist, a common laboratory-scale preparation involves the radical bromination of a 5-methylpyrimidine precursor.
A. Synthesis via Radical Bromination of 2-Chloro-5-methylpyrimidine
This two-step process starts with the chlorination of 2-hydroxy-5-methylpyrimidine followed by radical bromination.
Step 1: Chlorination of 2-Hydroxy-5-methylpyrimidine
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Objective: To convert the hydroxyl group at the 2-position to a chloro group.
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Reagents & Materials:
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2-Hydroxy-5-methylpyrimidine
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylaniline (as a catalyst/base)
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Reaction vessel with reflux condenser
-
-
Procedure:
-
Combine 2-hydroxy-5-methylpyrimidine and phosphorus oxychloride in a reaction vessel.
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Add N,N-dimethylaniline dropwise to the mixture.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress via TLC or GC.
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After completion, cool the mixture and carefully quench by pouring it onto crushed ice.
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Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
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Extract the product, 2-chloro-5-methylpyrimidine, with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer, filter, and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary.
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Step 2: Radical Bromination of 2-Chloro-5-methylpyrimidine
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Objective: To selectively brominate the methyl group at the 5-position.
-
Reagents & Materials:
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2-Chloro-5-methylpyrimidine
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N-Bromosuccinimide (NBS)
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Radical initiator (e.g., AIBN or benzoyl peroxide)
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Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)
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UV lamp (to initiate the reaction)
-
-
Procedure:
-
Dissolve 2-chloro-5-methylpyrimidine in the anhydrous solvent within a reaction vessel equipped with a reflux condenser.
-
Add N-Bromosuccinimide (NBS) and the radical initiator to the solution.
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Heat the mixture to reflux while irradiating with a UV lamp to initiate the radical chain reaction.
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Monitor the reaction until the starting material is consumed.
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Cool the reaction mixture and filter off the succinimide byproduct.
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Wash the filtrate with an aqueous solution to remove any remaining impurities.
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Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the resulting crude 5-(bromomethyl)-2-chloropyrimidine by recrystallization or column chromatography.
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Caption: Key steps in the synthesis of 5-(Bromomethyl)-2-chloropyrimidine.
Analytical Characterization
The identity and purity of 5-(Bromomethyl)-2-chloropyrimidine are typically confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure, identifying the characteristic shifts for the pyrimidine ring protons and the bromomethyl group.
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Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.[1]
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Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern characteristic of a compound containing both bromine and chlorine.
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, often reported to be greater than 98%.[1]
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Melting Point Analysis: A sharp melting point range (78–80 °C) is indicative of high purity.[1]
References
- 1. 5-(Bromomethyl)-2-chloropyrimidine | 153281-13-1 | Benchchem [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. 5-(broMoMethyl)-2-chloropyriMidine | 153281-13-1 [chemicalbook.com]
- 4. CAS 153281-13-1 | 5-(bromomethyl)-2-chloropyrimidine - Synblock [synblock.com]
- 5. medchemexpress.com [medchemexpress.com]
